N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Methoxyethoxy Group: This step involves the reaction of the intermediate with 2-methoxyethanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of benzimidazole derivatives with reduced functional groups.
Substitution: Formation of substituted benzimidazole compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The bromine atom and methoxyethoxy group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-5-chloro-2-(2-methoxyethoxy)benzamide
- N-(1H-benzimidazol-2-yl)-5-fluoro-2-(2-methoxyethoxy)benzamide
- N-(1H-benzimidazol-2-yl)-5-iodo-2-(2-methoxyethoxy)benzamide
Uniqueness
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets. This can result in enhanced potency and efficacy compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C17H16BrN3O3 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-8-9-24-15-7-6-11(18)10-12(15)16(22)21-17-19-13-4-2-3-5-14(13)20-17/h2-7,10H,8-9H2,1H3,(H2,19,20,21,22) |
InChI Key |
UDVOOTTZWTXBRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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